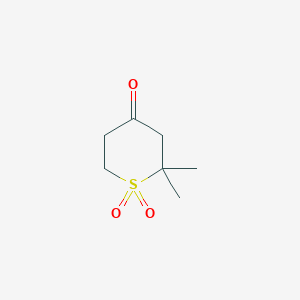

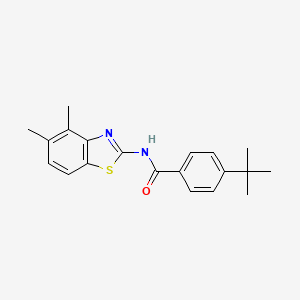

2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

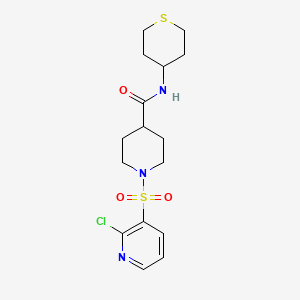

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis

The molecular formula of this compound is C7H12O3S . The molecular weight is 176.23 .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research on acetylene derivatives has demonstrated the synthesis of various derivatives of tetrahydro-γ-thiopyrones. Through interactions and reductions, different compounds, including thiopyran amines, hydrochlorides, and benzoyl derivatives, have been synthesized. This research illustrates the compound's utility in creating heterocyclic compounds with potential applications in materials science and organic chemistry (Nazarov & Kuznetsova, 1954).

Photoluminescence

A study on oligothiophene-S,S-dioxides, including derivatives of thiopyran dioxides, reports high photoluminescence efficiencies both in solution and solid state. This property suggests applications in optoelectronic devices, such as light-emitting diodes (LEDs) and sensors, highlighting the compound's relevance in advanced materials research (Barbarella et al., 2001).

Photorearrangement Studies

Investigations into the photochemical behavior of thiopyran dioxides have shown high yields of stereoisomeric bicyclic photoproducts without SO2 extruded byproducts. These findings indicate the potential for developing novel photoresponsive materials or molecular switches based on such compounds (Jafarpour & Pirelahi, 2006).

Electrochemistry of Mixed-Valent Compounds

Research on mixed-valent diferrocenyl-dihydrothiopyran derivatives, including sulfide, sulfoxide, and sulfone forms, has explored their electrochemical and spectroelectrochemical properties. These studies contribute to understanding the electronic interactions in mixed-valent systems, with implications for developing redox-active materials (Kowalski et al., 2015).

Medicinal Chemistry Building Blocks

Efforts to develop synthetic strategies for cyclic sulfone derivatives have yielded efficient preparation methods for compounds like 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide. Such compounds serve as important building blocks in medicinal chemistry, facilitating the synthesis of diverse pharmacologically relevant molecules (Hugelshofer et al., 2021).

Safety and Hazards

When handling 2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

2,2-dimethyl-1,1-dioxothian-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-7(2)5-6(8)3-4-11(7,9)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXNFIMMZYPOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCS1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)

![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)

![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2939078.png)